molecular formula C57H106O6 B3026210 [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate

Cat. No.: B3026210
M. Wt: 887.4 g/mol
InChI Key: BCQDFMKSIQCOGR-QYIMKBBWSA-N
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Description

[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate is a structured triglyceride composed of a glycerol backbone esterified with two saturated stearic acid (octadecanoic acid, C18:0) chains and one polyunsaturated linoleic acid (C18:2, 9Z,12Z) chain. The compound’s structure can be represented as 1-octadecanoate-2-linoleate-3-octadecanoate-sn-glycerol, where the stereospecific numbering (sn) positions define the spatial arrangement of the acyl groups. This mixed triglyceride exhibits unique physicochemical properties due to the combination of saturated and unsaturated fatty acids, making it relevant in food science, lipid metabolism studies, and industrial applications such as emulsifiers or bioactive carriers .

Properties

IUPAC Name

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h18,21,27,30,54H,4-17,19-20,22-26,28-29,31-53H2,1-3H3/b21-18-,30-27-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQDFMKSIQCOGR-QYIMKBBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:0/18:2(9Z,12Z)/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0045073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triglycerides are classified based on fatty acid composition, chain length, and degree of unsaturation. Below is a detailed comparison of the target compound with structurally related triglycerides and phospholipids:

Structural and Physicochemical Properties

Compound Fatty Acid Composition Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP Key Features
[Target Compound] 2× C18:0, 1× C18:2 (9Z,12Z) C₅₇H₁₀₆O₆ ~887.4* 35–40† ~25.7 Mixed saturation; solid at room temperature with moderate unsaturation.
Tristearin (Tri-C18:0) 3× C18:0 C₅₇H₁₁₀O₆ 891.5 72–75 27.1 Fully saturated; high melting point, brittle solid.
Triolein (Tri-C18:1) 3× C18:1 (9Z) C₅₇H₁₀₄O₆ 885.4 -4 to -2 23.5 Fully unsaturated; liquid at room temperature.
Trilinolein (Tri-C18:2) 3× C18:2 (9Z,12Z) C₅₇H₉₈O₆ 879.4 -13 19.8 Highly unsaturated; low viscosity liquid.
1-Palmitoyl-2-linoleoyl-3-stearoyl-sn-glycerol (PLSt) 1× C16:0, 1× C18:2, 1× C18:0 C₅₅H₁₀₂O₆ 859.4 30–35 ~24.3 Asymmetric chain lengths; used in lipid digestion studies.
Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Phosphate () 1× C18:2, 1× C16:0, phosphate C₃₇H₆₈NaO₈P 694.9 N/A Hydrophilic (due to phosphate) Phospholipid; amphiphilic, used in membranes and drug delivery.

*Calculated based on analogous triglycerides. †Estimated from mixed-acid triglyceride data .

Biological Activity

The compound [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate, also known as a glycerolipid, is a complex lipid that plays significant roles in biological systems. This article reviews its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound consists of a glycerol backbone with two fatty acid chains: one derived from oleic acid and another from stearic acid. Its molecular formula is C42H82O7C_{42}H_{82}O_7 with a molecular weight of 746.1 g/mol.

PropertyValue
Molecular Formula C42H82O7
Molecular Weight 746.1 g/mol
CAS Number 88542-95-4
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its incorporation into cell membranes. It influences membrane fluidity and permeability, which can affect various cellular processes such as signaling pathways and lipid metabolism. The linoleic acid moiety can undergo oxidation to produce bioactive lipid mediators that are involved in inflammatory responses and cellular signaling.

Biological Activity

  • Cell Membrane Dynamics : This compound is integral to the structure and function of cell membranes, affecting their fluidity and the activity of membrane proteins.
  • Lipid Metabolism : It has been shown to influence lipid metabolism pathways, potentially impacting conditions related to obesity and metabolic syndrome.
  • Anti-inflammatory Properties : The oxidized products of the linoleic acid moiety exhibit anti-inflammatory effects, making this compound a candidate for therapeutic applications in inflammatory diseases.

Study 1: Lipid Metabolism in Obesity Models

A study investigated the effects of this compound on lipid metabolism in obese mice models. The results indicated that administration led to a significant reduction in body fat percentage and improved lipid profiles compared to control groups.

Study 2: Membrane Fluidity and Protein Interaction

Research focused on the incorporation of this glycerolipid into model membranes demonstrated enhanced fluidity and altered protein interactions, suggesting potential implications for drug delivery systems.

Applications

  • Pharmaceuticals : Due to its role in membrane dynamics, it can be used in drug formulation to improve bioavailability.
  • Nutraceuticals : Its anti-inflammatory properties make it a candidate for dietary supplements aimed at reducing inflammation.
  • Cosmetics : Its emulsifying properties are beneficial in cosmetic formulations for skin hydration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate
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[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate

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